molecular formula C12H14F3N5 B2672317 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006434-36-1

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B2672317
CAS RN: 1006434-36-1
M. Wt: 285.274
InChI Key: IRCFFWFAEMHKTA-UHFFFAOYSA-N
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Description

The compound “5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a pyrimidine ring, which is a six-membered heterocyclic compound with two nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been studied for its potential in forming energetic multi-component molecular solids with various aza compounds. The analysis of these novel crystals, including salts, co-crystals, and hydrates, has been conducted using single crystal X-ray diffraction, IR, and TGA. This research has highlighted the importance of hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in the assembly of these molecules into larger architectures (Wang et al., 2014).

Antimicrobial Properties

There has been significant research into the antimicrobial properties of pyrimidine pyrazole heterocycles. Studies have been conducted on synthesizing derivatives with various pharmaceutical interests and evaluating their antimicrobial activity against bacteria and fungi. Some derivatives have shown potent antibacterial and antifungal activities, indicating their potential in medical applications (Kumar et al., 2014).

Molecular Interaction Studies

The isomeric structures of related pyrazolo[3,4-d]pyrimidine-based molecules have been analyzed, highlighting how substitutions can impact molecular interactions. The research provides insights into the disappearance of dimerization and the presence of C–H...π interactions with the phenyl ring, which are crucial for understanding molecular behavior and interactions in various scientific fields (Avasthi et al., 2002).

Insecticidal and Antibacterial Potential

Research into the synthesis of pyrimidine-linked pyrazole heterocyclics has been conducted, along with their evaluation for insecticidal and antibacterial potential. This research is significant in the development of new compounds for pest control and antibiotic applications (Deohate & Palaspagar, 2020).

Synthesis Mechanisms and Structural Elucidation

Studies have focused on the synthesis mechanisms and structural elucidation of substituted pyrazolo[1,5-a]pyrimidines. This research provides a deeper understanding of the chemical reactions and molecular structures involved, contributing to the broader knowledge in organic chemistry and material science (Chimichi et al., 1996).

properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-7-8(6-19(2)18-7)9-5-10(12(13,14)15)20-11(17-9)3-4-16-20/h3-4,6,9-10,17H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFFWFAEMHKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(N3C(=CC=N3)N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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